molecular formula C26H46O2 B14399654 (4aR,4bS,6aR,7R,9aS,9bS)-4a,6a-Dimethyl-7-(6-methylheptan-2-yl)tetradecahydrocyclopenta[5,6]naphtho[2,1-b]pyran-11a(2H)-ol CAS No. 87126-25-8

(4aR,4bS,6aR,7R,9aS,9bS)-4a,6a-Dimethyl-7-(6-methylheptan-2-yl)tetradecahydrocyclopenta[5,6]naphtho[2,1-b]pyran-11a(2H)-ol

Cat. No.: B14399654
CAS No.: 87126-25-8
M. Wt: 390.6 g/mol
InChI Key: QIVCYUWSIYMSLW-RWSYTIQKSA-N
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Description

(4aR,4bS,6aR,7R,9aS,9bS)-4a,6a-Dimethyl-7-(6-methylheptan-2-yl)tetradecahydrocyclopenta[5,6]naphtho[2,1-b]pyran-11a(2H)-ol is a complex organic compound characterized by its unique structure and stereochemistry. This compound belongs to a class of molecules known for their intricate ring systems and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4aR,4bS,6aR,7R,9aS,9bS)-4a,6a-Dimethyl-7-(6-methylheptan-2-yl)tetradecahydrocyclopenta[5,6]naphtho[2,1-b]pyran-11a(2H)-ol involves multiple steps, typically starting from simpler organic molecules. The process often includes cyclization reactions, stereoselective reductions, and functional group modifications. Specific reagents and catalysts are used to control the stereochemistry and yield of the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and advanced purification methods like chromatography are employed to scale up the production while maintaining the quality of the compound.

Chemical Reactions Analysis

Types of Reactions

(4aR,4bS,6aR,7R,9aS,9bS)-4a,6a-Dimethyl-7-(6-methylheptan-2-yl)tetradecahydrocyclopenta[5,6]naphtho[2,1-b]pyran-11a(2H)-ol can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: Used to modify or remove specific functional groups.

    Substitution: Allows for the replacement of certain atoms or groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation, often involving controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxyl or carbonyl derivatives, while reduction can produce simpler hydrocarbons.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural properties and potential as a building block for more complex molecules. Its stereochemistry makes it an interesting subject for research in synthetic organic chemistry.

Biology

Biologically, (4aR,4bS,6aR,7R,9aS,9bS)-4a,6a-Dimethyl-7-(6-methylheptan-2-yl)tetradecahydrocyclopenta[5,6]naphtho[2,1-b]pyran-11a(2H)-ol may exhibit bioactive properties, making it a candidate for drug discovery and development. Its interactions with biological molecules are of particular interest.

Medicine

In medicine, this compound could be explored for its therapeutic potential

Industry

Industrially, this compound can be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds. Its unique properties may offer advantages in specific industrial processes.

Mechanism of Action

The mechanism of action of (4aR,4bS,6aR,7R,9aS,9bS)-4a,6a-Dimethyl-7-(6-methylheptan-2-yl)tetradecahydrocyclopenta[5,6]naphtho[2,1-b]pyran-11a(2H)-ol involves its interaction with molecular targets such as enzymes or receptors. These interactions can modulate biological pathways, leading to specific physiological effects. The exact pathways and molecular targets depend on the context of its application, whether in a biological system or a chemical process .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other tetradecahydrocyclopenta[5,6]naphtho[2,1-b]pyran derivatives, which share the core structure but differ in their substituents and stereochemistry. Examples include:

  • (4aR,4bS,6aR,7R,9aS,9bS)-4a,6a-Dimethyl-7-(6-methylheptan-2-yl)tetradecahydrocyclopenta[5,6]naphtho[2,1-b]pyran-11a(2H)-one
  • (4aR,4bS,6aR,7R,9aS,9bS)-4a,6a-Dimethyl-7-(6-methylheptan-2-yl)tetradecahydrocyclopenta[5,6]naphtho[2,1-b]pyran-11a(2H)-amine

Uniqueness

The uniqueness of (4aR,4bS,6aR,7R,9aS,9bS)-4a,6a-Dimethyl-7-(6-methylheptan-2-yl)tetradecahydrocyclopenta[5,6]naphtho[2,1-b]pyran-11a(2H)-ol lies in its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. These unique features make it a valuable compound for various scientific and industrial applications .

Properties

CAS No.

87126-25-8

Molecular Formula

C26H46O2

Molecular Weight

390.6 g/mol

IUPAC Name

(1R,3aS,3bS,9aR,9bS,11aR)-9a,11a-dimethyl-1-[(2R)-6-methylheptan-2-yl]-2,3,3a,3b,4,5,7,8,9,9b,10,11-dodecahydro-1H-indeno[5,4-f]chromen-5a-ol

InChI

InChI=1S/C26H46O2/c1-18(2)8-6-9-19(3)21-10-11-22-20-12-16-26(27)25(5,14-7-17-28-26)23(20)13-15-24(21,22)4/h18-23,27H,6-17H2,1-5H3/t19-,20+,21-,22+,23+,24-,25-,26?/m1/s1

InChI Key

QIVCYUWSIYMSLW-RWSYTIQKSA-N

Isomeric SMILES

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4([C@@]3(CCCO4)C)O)C

Canonical SMILES

CC(C)CCCC(C)C1CCC2C1(CCC3C2CCC4(C3(CCCO4)C)O)C

Origin of Product

United States

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